Home > Products > Screening Compounds P53363 > 3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile
3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile -

3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile

Catalog Number: EVT-2819812
CAS Number:
Molecular Formula: C17H10F5NO4S
Molecular Weight: 419.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile, also known as PT2977, is a potent inhibitor of hypoxia-inducible factor 2α (HIF-2α). This compound has emerged as a significant therapeutic candidate in oncology, particularly for the treatment of clear cell renal cell carcinoma (ccRCC), a cancer characterized by the overexpression of HIF-2α due to mutations in the von Hippel-Lindau (VHL) tumor suppressor gene. The development of PT2977 is based on structural modifications from earlier compounds, notably PT2385, to enhance its pharmacokinetic properties and efficacy.

Source

The compound was first described in scientific literature focusing on its role as a HIF-2α inhibitor. Research indicates that PT2977 was developed to overcome limitations observed with its predecessor, PT2385, particularly concerning pharmacokinetics and metabolic stability .

Classification

PT2977 belongs to the class of aryl ethers and is categorized as an antineoplastic agent. It is specifically designed to target transcription factors involved in cancer progression, making it a part of targeted cancer therapies.

Synthesis Analysis

Methods

The synthesis of PT2977 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for modification.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions that introduce the difluoromethylsulfonyl and hydroxyl groups into the indene structure.
  3. Purification: After synthesis, the product is purified using techniques such as column chromatography to isolate the desired compound from by-products.

Technical Details

The synthetic pathway typically employs:

  • Fluorination reactions to introduce fluorine atoms at specific positions on the benzene ring and indene structure.
  • Sulfonylation reactions to attach the difluoromethylsulfonyl group, which is crucial for enhancing biological activity.
  • Hydroxylation to ensure proper interaction with HIF-2α.
Molecular Structure Analysis

Structure

The molecular formula of PT2977 is C15_{15}H12_{12}F4_{4}N2_{2}O3_{3}S. The compound features:

  • A 5-fluorobenzonitrile moiety connected via an ether linkage to a difluoro-substituted indene structure.
  • A hydroxyl group that plays a critical role in its binding affinity to HIF-2α.

Data

Key structural data includes:

  • Molecular weight: Approximately 344.32 g/mol.
  • The presence of multiple fluorine atoms contributes to its lipophilicity and potency.
Chemical Reactions Analysis

Reactions

PT2977 undergoes various chemical reactions relevant to its pharmacological activity:

  1. Binding Interactions: The compound binds selectively to HIF-2α, inhibiting its transcriptional activity.
  2. Metabolic Stability: Structural modifications have been made to improve resistance against metabolic pathways that typically lead to glucuronidation, thus enhancing bioavailability .

Technical Details

The compound's interactions with biological targets are characterized by:

  • Hydrogen bonding with key residues in the HIF-2α protein.
  • Van der Waals interactions that stabilize the binding complex.
Mechanism of Action

Process

PT2977 functions primarily by inhibiting HIF-2α, a transcription factor that regulates genes involved in angiogenesis and tumor growth. The mechanism includes:

  1. Disruption of HIF-2α activity, leading to decreased expression of target genes that promote tumor survival and proliferation.
  2. Induction of apoptosis in cancer cells through downregulation of survival pathways.

Data

Clinical studies have shown promising results regarding PT2977's ability to reduce tumor size and improve patient outcomes in ccRCC .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic character.

Chemical Properties

  • Stability: PT2977 shows good stability under physiological conditions, making it suitable for therapeutic use.
  • Reactivity: The presence of fluorine enhances its reactivity towards biological targets while minimizing off-target effects.
Applications

Scientific Uses

PT2977 is primarily investigated for its application in treating clear cell renal cell carcinoma. Its ability to selectively inhibit HIF-2α makes it a valuable candidate in targeted cancer therapy. Ongoing clinical trials are assessing its efficacy and safety profile compared to traditional chemotherapeutics .

Properties

Product Name

3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile

IUPAC Name

3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile

Molecular Formula

C17H10F5NO4S

Molecular Weight

419.3 g/mol

InChI

InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2

InChI Key

MXUSGDMIHGLCNC-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F

Solubility

not available

Canonical SMILES

C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.